4-(2-phenyl-1H-indol-3-yl)phenol
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Overview
Description
4-(2-phenyl-1H-indol-3-yl)phenol is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenyl-1H-indol-3-yl)phenol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the use of 2-iodoaniline as a surrogate, followed by a Larock indole synthesis .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-phenyl-1H-indol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted indoles .
Scientific Research Applications
4-(2-phenyl-1H-indol-3-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-phenyl-1H-indol-3-yl)phenol involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties and is used in cancer research.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Uniqueness
4-(2-phenyl-1H-indol-3-yl)phenol is unique due to its specific structure, which combines the indole nucleus with a phenyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C20H15NO |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(2-phenyl-1H-indol-3-yl)phenol |
InChI |
InChI=1S/C20H15NO/c22-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(19)15-6-2-1-3-7-15/h1-13,21-22H |
InChI Key |
OITCYCYIUVYFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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